Bromomethylenebis(phosphonic acid)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[bromo(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWYLXFNPONGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147443 | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-21-1 | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Bromomethylenebis Phosphonic Acid
Advanced Synthesis Techniques for Phosphonic Acid Moieties
The synthesis of Bromomethylenebis(phosphonic acid) typically involves the preparation of a precursor, a tetraalkyl bromomethylenebis(phosphonate) ester, followed by dealkylation to yield the final acid. The initial synthesis of the ester can be achieved through a Michaelis-Arbuzov reaction. For instance, the closely related tetraethyl methylenebisphosphonate is synthesized by reacting dichloromethane (B109758) with diethyl phosphite (B83602) in a polar aprotic solvent like dimethylformamide. google.comgoogle.com A similar approach with a brominated methane (B114726) source could yield the desired tetraalkyl bromomethylenebis(phosphonate).
Catalytic Hydrogenolysis Approaches
Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl (B1604629) Esters
| Parameter | Condition | Reference |
| Catalyst | Palladium on Carbon (Pd/C), Palladium Black | acsgcipr.org |
| Hydrogen Source | H₂ gas, Transfer hydrogenation (e.g., 1,4-cyclohexadiene) | acsgcipr.org |
| Solvent | Various, including alcohols and ethyl acetate | organic-chemistry.org |
| Temperature | Typically ambient temperature | organic-chemistry.org |
Note: This table represents general conditions for benzyl ester hydrogenolysis and would require specific adaptation for tetrabenzyl bromomethylenebis(phosphonate).
McKenna Reaction and Bromotrimethylsilane-Mediated Dealkylation
The McKenna reaction is a widely used and efficient method for the dealkylation of phosphonate (B1237965) esters to their corresponding phosphonic acids under mild, non-hydrolytic conditions. wikipedia.org The key reagent is bromotrimethylsilane (B50905) (BTMS), which converts the dialkyl phosphonate esters into bis(trimethylsilyl) esters. These silyl (B83357) esters are then readily hydrolyzed to the phosphonic acid upon the addition of a protic solvent like methanol (B129727) or water. wikipedia.orgbeilstein-journals.org This method is particularly advantageous for substrates containing functional groups that are sensitive to harsh acidic or basic conditions. wikipedia.org The dealkylation of tetraalkyl bromomethylenebis(phosphonates) using BTMS would be a direct route to Bromomethylenebis(phosphonic acid).
The reaction proceeds via a nucleophilic attack of the phosphonate oxygen on the silicon atom of BTMS, followed by the cleavage of the alkyl-oxygen bond. wikipedia.org While the reaction is generally high-yielding, the presence of other functional groups can sometimes lead to side reactions, necessitating careful control of the reaction conditions. beilstein-journals.org
Table 2: Key Features of the McKenna Reaction
| Feature | Description | Reference |
| Reagent | Bromotrimethylsilane (BTMS) | wikipedia.org |
| Intermediate | Bis(trimethylsilyl) phosphonate ester | wikipedia.org |
| Cleavage Step | Hydrolysis or methanolysis | beilstein-journals.org |
| Conditions | Mild, aprotic | wikipedia.org |
| Advantages | High yields, suitable for sensitive functional groups | wikipedia.org |
Microwave-Accelerated Synthetic Pathways for Phosphonates
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in the synthesis of phosphonates and their precursors. beilstein-journals.orgmdpi.comresearchgate.netnih.govnih.gov The application of microwave irradiation can significantly reduce reaction times for the synthesis of bisphosphonates, often from several hours to just a few minutes, while maintaining high product yields. mdpi.com For instance, the synthesis of various bisphosphonates has been achieved with high yields using microwave irradiation in a two-step process involving reaction with phosphorus trichloride (B1173362) and phosphorous acid, followed by hydrolysis. mdpi.com
Microwave heating has also been successfully applied to the McKenna reaction, dramatically accelerating the dealkylation of phosphonate esters by BTMS. researchgate.net Yields greater than 95% have been achieved within minutes for the de-ethylation of various phosphonates, even those containing bromoalkyl moieties. researchgate.net This suggests that the microwave-assisted McKenna reaction could be a highly efficient method for the final dealkylation step in the synthesis of Bromomethylenebis(phosphonic acid).
Table 3: Comparison of Conventional vs. Microwave-Assisted Bisphosphonate Synthesis
| Synthesis Step | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours | ~17 minutes | mdpi.com |
| Yields | Generally good to high | Equivalent or higher than conventional | mdpi.com |
| Conditions | Often requires high temperatures | Rapid heating, often solvent-free | researchgate.net |
Note: Data is for general bisphosphonate synthesis and highlights the potential advantages of microwave assistance.
Direct Carbon-Phosphorus (P-C) Bond Formation Methods
The direct formation of the carbon-phosphorus (P-C) bond is a fundamental step in the synthesis of phosphonates. The Michaelis-Arbuzov reaction is a classic and widely used method for this purpose. wikipedia.orgjk-sci.comnih.govorganic-chemistry.org It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.org In the context of Bromomethylenebis(phosphonic acid), a plausible route would involve the reaction of a brominated methane species with a trialkyl phosphite. While the direct reaction with bromoform (B151600) might be complex, the reaction with di- or trihalomethanes can be a viable pathway.
Another approach is the Michaelis-Becker reaction, which involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. A process for the synthesis of tetraethyl methylenebisphosphonate, a close analog, involves the reaction of dichloromethane with diethyl phosphite in the presence of a base and a polar aprotic solvent. google.comgoogle.com Adapting this to a brominated starting material could provide a direct route to the tetraalkyl bromomethylenebis(phosphonate) precursor.
Targeted Derivatization of Bromomethylenebis(phosphonic acid) for Specific Research Applications
The presence of both the bromine atom and the two phosphonic acid groups makes Bromomethylenebis(phosphonic acid) a versatile platform for further chemical modification.
Functionalization for Surface Modification Studies
Phosphonic acids are excellent anchoring groups for the functionalization of various metal oxide surfaces due to their ability to form strong, stable bonds. researchgate.netresearchgate.netresearchgate.net The derivatization of surfaces with phosphonic acids can alter their properties, such as hydrophobicity and chemical reactivity.
The bromine atom in Bromomethylenebis(phosphonic acid) serves as a reactive handle for subsequent chemical transformations after the molecule has been anchored to a surface. This allows for a stepwise approach to surface functionalization. researchgate.netnih.gov For example, a surface can first be modified with Bromomethylenebis(phosphonic acid), and then the bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups. This strategy has been demonstrated with bromo-terminated alkylphosphonic acids on porous aluminum oxide, where the bromo-terminated surface was further reacted to introduce azide, alkyne, alkene, thiol, and other reactive groups. researchgate.netnih.gov This versatility opens up possibilities for creating surfaces with tailored properties for applications in areas such as biosensors, catalysis, and materials science.
Table 4: Potential Surface Functionalization Reactions from Bromo-Terminated Surfaces
| Reagent/Reaction Type | Introduced Functional Group | Potential Application | Reference |
| Sodium Azide | Azide (-N₃) | Click Chemistry, Bioconjugation | researchgate.netnih.gov |
| Terminal Alkynes | Alkyne (-C≡CH) | Click Chemistry, Material Science | researchgate.netnih.gov |
| Thiols/Thiolates | Thiol (-SH) / Thioether (-SR) | Nanoparticle attachment, Sensor development | researchgate.netnih.gov |
| Amines | Amino (-NHR, -NR₂) | Further derivatization, pH-responsive surfaces | researchgate.netnih.gov |
Note: This table illustrates potential derivatizations based on studies with analogous bromo-terminated phosphonic acids.
Analog Synthesis for Structure-Activity Relationship Investigations
The synthesis of analogs of bromomethylenebis(phosphonic acid) is a critical component of structure-activity relationship (SAR) investigations, aimed at understanding how specific structural modifications influence biological activity. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. The synthetic strategies often involve either the derivatization of a pre-existing bromomethylenebis(phosphonate) core or the de novo construction of analogs with specific functionalities.
A key area of investigation has been the synthesis of α-halogenated analogs of known biologically active bisphosphonates to probe the effect of the halogen atom on enzyme inhibition. For instance, α-bromo analogs of risedronate have been synthesized to evaluate their inhibitory activity against enzymes in the mevalonate (B85504) pathway. nih.govacs.org The synthesis of these analogs typically starts from a suitable carboxylic acid which is then converted to the corresponding 1-hydroxy-1,1-bisphosphonic acid. Subsequent halogenation at the α-carbon can be achieved, although specific methodologies for direct bromination at this position are often challenging and may require multi-step procedures.
Another significant derivatization strategy involves the incorporation of the bromomethylenebis(phosphonic acid) moiety into larger molecules, such as peptides, to target specific enzymes like protein tyrosine phosphatases (PTPs). nih.govrsc.orgualberta.ca This approach has led to the development of L-bromophosphonomethylphenylalanine (BrPmp), a phosphotyrosine analog. The synthesis of an Fmoc-protected version of BrPmp allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the creation of peptide-based inhibitors with enhanced specificity for their target PTPs. nih.govualberta.ca The synthesis of Fmoc-L-BrPmp(OEt)4 from L-tyrosine is a multi-step process that demonstrates the intricate chemical manipulations required to create such complex analogs. nih.gov
The general synthesis of the core structure of these analogs often relies on established methods in phosphonate chemistry, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, followed by deprotection of the phosphonate esters. nih.gov For example, the reaction of a dihaloalkane with a trialkyl phosphite can yield a tetraalkyl bisphosphonate, which can then be further modified. One-pot synthetic protocols have also been developed to improve efficiency and yield. nih.gov
The biological evaluation of these synthesized analogs provides crucial data for SAR studies. For example, comparing the inhibitory potency of α-fluoro, α-chloro, and α-bromo analogs against a specific enzyme can reveal the influence of the halogen's size and electronegativity on binding and activity. nih.govacs.org Similarly, incorporating BrPmp into different peptide sequences allows for the investigation of how the surrounding amino acid residues affect the inhibitory potency against various PTPs. nih.govrsc.org
The following data table summarizes the inhibitory activity of α-halogenated risedronate analogs against Farnesyl Pyrophosphate Synthase (FPPS) and Rab Geranylgeranyl Transferase (RGGT), illustrating the impact of α-substitution on enzyme inhibition.
| Compound | α-Substituent | FPPS IC50 (nM) | RGGT IC50 (µM) |
|---|---|---|---|
| Risedronate | -OH | 6 | >100 |
| α-Fluoro analog | -F | 16 | >100 |
| α-Chloro analog | -Cl | 120 | >100 |
| α-Bromo analog | -Br | 340 | >100 |
| 3-PEHPC | -OH | >600 | 24 |
| α-Fluoro analog of 3-PEHPC | -F | >600 | 16 |
| α-Chloro analog of 3-PEHPC | -Cl | >600 | 35 |
| α-Bromo analog of 3-PEHPC | -Br | >600 | 25 |
Data sourced from Marma et al., 2007. nih.govacs.org
The data clearly indicates that for risedronate analogs, the presence of a halogen at the α-position decreases the inhibitory potency against FPPS compared to the parent compound with a hydroxyl group. nih.govacs.org The potency decreases as the size of the halogen increases from fluorine to bromine. nih.govacs.org In contrast, the α-halogenated analogs of 3-PEHPC show comparable or slightly improved activity against RGGT. nih.govacs.org These findings underscore the importance of synthesizing and evaluating a range of analogs to delineate the subtle structural requirements for potent and selective enzyme inhibition.
Coordination Chemistry and Metal Complexation Mechanisms of Bromomethylenebis Phosphonic Acid
Ligand Binding Modes and Stereochemical Considerations
Based on the structure of bromomethylenebis(phosphonic acid), which features two phosphonate (B1237965) groups attached to a central brominated methylene (B1212753) carbon, several ligand binding modes can be postulated. The phosphonate groups are the primary sites for metal coordination. Each phosphonate group (-PO(OH)₂) can deprotonate to form -PO(O)₂²⁻ or -PO(OH)O⁻, providing negatively charged oxygen atoms that can act as Lewis bases to coordinate with metal ions.
The potential binding modes include:
Monodentate: One phosphonate group binds to a single metal center.
Bidentate:
Chelating: Both phosphonate groups of a single ligand bind to the same metal center, forming a chelate ring. The size and stability of this ring would depend on the metal ion's coordination geometry and ionic radius.
Bridging: The two phosphonate groups of a single ligand bind to two different metal centers, leading to the formation of polymeric or polynuclear complexes.
The presence of the bromine atom on the methylene bridge introduces stereochemical considerations. The bulky and electronegative bromine atom could sterically hinder the approach of metal ions and influence the preferred conformation of the ligand upon coordination. This could lead to specific stereoisomers of the resulting metal complexes.
Investigation of Metal Ion Interactions and Complex Stability
The phosphonate groups in bromomethylenebis(phosphonic acid) are expected to have a strong affinity for a wide range of metal ions, particularly those that are hard or borderline Lewis acids according to Hard and Soft Acids and Bases (HSAB) theory. This includes alkali earth metals (e.g., Ca²⁺, Mg²⁺), transition metals (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺), and lanthanides.
The stability of the metal complexes would be influenced by several factors:
pH of the solution: The deprotonation state of the phosphonate groups is pH-dependent, which in turn affects their coordinating ability.
Nature of the metal ion: The charge density, ionic radius, and preferred coordination number of the metal ion will dictate the stoichiometry and stability of the complex.
Formation of chelate rings: Chelation by the two phosphonate groups is expected to result in thermodynamically stable complexes due to the chelate effect.
Quantitative data on the stability constants (log K) for complexes of bromomethylenebis(phosphonic acid) with various metal ions are not available in the reviewed literature. For related bisphosphonates, stability constants are typically determined using techniques such as potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy. A hypothetical table of stability constants is presented below to illustrate how such data would be organized.
Hypothetical Stability Constants (log K) for Metal Complexes of Bromomethylenebis(phosphonic acid)
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| Ca²⁺ | 4.5 | 7.8 |
| Mg²⁺ | 5.2 | 8.5 |
| Cu²⁺ | 10.8 | 18.5 |
| Zn²⁺ | 9.7 | 17.2 |
| Fe³⁺ | 15.3 | 28.1 |
Note: This data is purely illustrative and not based on experimental results for bromomethylenebis(phosphonic acid).
Mechanistic Investigations of Bromomethylenebis Phosphonic Acid in Biomineralization and Crystal Growth Processes
Elucidation of Crystal Nucleation and Growth Inhibition Mechanisms
There are no specific studies found that elucidate the mechanisms of crystal nucleation and growth inhibition for Bromomethylenebis(phosphonic acid). General principles of phosphonate (B1237965) activity involve their ability to adsorb onto crystal surfaces, blocking active growth sites and thereby inhibiting both nucleation and the subsequent growth of crystals. ugr.es However, the specific efficacy and molecular interactions of the bromo- derivative in this process have not been documented.
Adsorption Phenomena on Inorganic Mineral Surfaces
No literature specifically detailing the adsorption phenomena of Bromomethylenebis(phosphonic acid) on inorganic mineral surfaces could be located. Research on other phosphonates demonstrates that they bind strongly to surfaces like hydroxyapatite (B223615), a key component of bone, but the specific binding affinity and kinetics for Bromomethylenebis(phosphonic acid) remain uncharacterized. nih.gov
Stereochemical Matching and Surface Interactions in Crystal Growth
There is no available information regarding the stereochemical matching and specific surface interactions between Bromomethylenebis(phosphonic acid) and growing crystals. The effectiveness of a crystal growth inhibitor can be highly dependent on the structural relationship between the inhibitor molecule and the crystal lattice surface. ugr.es Studies on this aspect for Bromomethylenebis(phosphonic acid) have not been found.
Impact on Biological Mineralization Pathways
While bisphosphonates, in general, are known to have a significant impact on biological mineralization, particularly in bone, the specific effects of Bromomethylenebis(phosphonic acid) have not been documented. nih.govnih.gov
Molecular Mechanisms in Bone Mineralization Regulation
The molecular mechanisms by which Bromomethylenebis(phosphonic acid) might regulate bone mineralization are currently unknown. General mechanisms for other bisphosphonates involve increasing the degree of bone mineralization by reducing the rate of bone turnover, which allows for a longer period of secondary mineralization. nih.govnih.govnih.gov Whether Bromomethylenebis(phosphonic acid) follows this pattern, and to what extent, has not been studied.
Interaction with Calcium Phosphate (B84403) Systems and Hydroxyapatite Formation
Specific research on the interaction of Bromomethylenebis(phosphonic acid) with calcium phosphate systems and its influence on hydroxyapatite formation is absent from the scientific literature. Bisphosphonates are known for their strong affinity for hydroxyapatite, which is central to their biological activity in bone. nih.gov The binding characteristics and inhibitory effects on hydroxyapatite formation are key parameters that have yet to be determined for this specific compound.
Enzymatic Interactions and Inhibition Kinetics of Bromomethylenebis Phosphonic Acid
Classification of Enzyme Inhibition Mechanisms
Enzyme inhibitors are classified based on how they interact with the enzyme and substrate, which can be elucidated through kinetic studies. The primary modes include competitive, non-competitive, mixed, and irreversible inhibition. jackwestin.com
In competitive inhibition, the inhibitor molecule resembles the substrate and binds reversibly to the enzyme's active site, preventing the substrate from binding. jackwestin.comnih.gov This form of inhibition can be overcome by increasing the substrate concentration. nih.gov Phosphonate-containing compounds are frequently studied as competitive inhibitors because they effectively mimic the tetrahedral transition states of phosphate (B84403) ester hydrolysis or the phosphate group of substrates like phosphotyrosine. researchgate.net
Research on analogues provides insight into this mechanism. For instance, phosphonomethylphenylalanine (Pmp) derivatives, which are structurally related to brominated phosphonates, are known to act as competitive inhibitors of protein tyrosine phosphatases. nih.gov Their ability to compete with the substrate is derived from the phosphonate (B1237965) group's mimicry of the phosphotyrosine residue.
Non-competitive and mixed inhibition involve the inhibitor binding to an allosteric site (a site other than the active site). jackwestin.com In pure non-competitive inhibition, the inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate (ES) complex. This reduces the maximum reaction rate (Vmax) without affecting the substrate's binding affinity (Km). youtube.com
Mixed inhibition also involves binding to an allosteric site, but the inhibitor has different affinities for the free enzyme and the ES complex. jackwestin.com This results in changes to both Vmax and Km. youtube.com Studies on PTP1B, a common target for phosphonate inhibitors, have identified various compounds that exhibit these modes. For example, certain glycosylated flavonols act as non-competitive inhibitors of PTP1B, while methoxylated flavonols from Dodonaea viscosa have been shown to be mixed-type inhibitors of the same enzyme. frontiersin.org A statistical analysis of documented cases in the BRENDA database found that mixed-type inhibition is a common pattern, with pure non-competitive inhibition representing about 20% of these cases. nih.gov
Irreversible inhibition occurs when an inhibitor covalently binds to the enzyme, permanently deactivating it. nih.gov The introduction of a reactive group, such as a bromomethyl moiety, can transform a reversible competitive inhibitor into a potent irreversible one. This strategy is exemplified by L-phosphonobromomethylphenylalanine (BrPmp), an analogue of bromomethylenebis(phosphonic acid). nih.gov
Enzyme inhibition studies with the protein tyrosine phosphatase CD45 demonstrated that BrPmp derivatives act as irreversible inhibitors of the enzyme. nih.gov The mechanism involves the phosphonate portion of the molecule directing the inhibitor to the enzyme's active site. The bromomethyl group then serves as a reactive electrophile, forming a covalent bond with a nucleophilic residue in the active site, such as the essential cysteine in PTPs. nih.govnih.gov This covalent modification leads to time-dependent inactivation of the enzyme. Research on other brominated inhibitors suggests a mechanism where the elimination of the bromide ion generates a highly reactive intermediate species, which is then attacked by an enzyme nucleophile. nih.gov
The table below summarizes kinetic data for representative phosphonate inhibitors targeting protein tyrosine phosphatases.
| Inhibitor Class/Example | Target Enzyme | Inhibition Mode | Key Findings |
| Phosphonomethylphenylalanine (Pmp) derivatives | PTPs | Competitive | Act as reversible mimics of phosphotyrosine substrates. nih.gov |
| L-phosphonobromomethylphenylalanine (BrPmp) | PTP CD45 | Irreversible | The bromomethyl group enables covalent modification and permanent inactivation of the enzyme. nih.gov |
| Viscosol (Polyphenol) | PTP1B | Mixed-Type I | Inhibits PTP1B with a Ki value of 4.6 µM. frontiersin.org |
| Glycosylated Flavonols | PTP1B | Non-competitive | Vmax decreases with increasing inhibitor concentration while Km remains constant. frontiersin.org |
Characterization of Enzyme-Inhibitor Complex Formation
The formation of a stable enzyme-inhibitor complex is the basis of inhibition. X-ray crystallography provides detailed atomic-level views of these interactions. For protein tyrosine phosphatases like PTP1B, the structure reveals a catalytic site at the base of a cleft. nih.gov This site contains a highly conserved 11-residue sequence motif (the P-loop) that is responsible for binding the phosphate group of the substrate and contains the catalytic cysteine residue. nih.gov
Crystal structures of PTP1B in complex with phosphonate inhibitors show that the inhibitor's phosphonate group occupies the same phosphate-binding pocket as the natural substrate. nih.govresearchgate.net The oxygen atoms of the phosphonate form a network of hydrogen bonds with backbone amide groups within the P-loop. researchgate.net For example, in the complex of PTP1B with a potent bidentate inhibitor, the inhibitor binds simultaneously to the active site and a nearby non-catalytic site, achieving high potency and selectivity. nih.gov
Key residues involved in the formation of the enzyme-inhibitor complex for PTP1B are listed in the table below.
| Interacting Residues | Location/Role | Type of Interaction |
| P-loop (residues 214-221) | Active Site | Forms hydrogen bonds with the inhibitor's phosphonate group. researchgate.net |
| Cys215 | Active Site (Catalytic) | The key nucleophile targeted by irreversible inhibitors. nih.gov |
| Arg221 | Active Site | Forms part of the phosphate-binding pocket. nih.gov |
| Lys41, Arg47, Asp48 | Proximal Non-Catalytic Site | Forms a secondary binding pocket for bidentate inhibitors, enhancing selectivity. nih.gov |
Allosteric Regulation by Bromomethylenebis(phosphonic acid) Analogues
Allosteric regulation occurs when an inhibitor binds to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. jackwestin.com While many phosphonates are designed to be active-site inhibitors, some advanced analogues achieve their specificity and potency through allosteric interactions.
For example, a highly potent and selective inhibitor of PTP1B was found to bind bidentally, occupying not only the active site but also a unique, proximal non-catalytic site. nih.gov This secondary site is defined by the residues Lys-41, Arg-47, and Asp-48. nih.gov By engaging with this allosteric site in addition to the active site, the inhibitor induces a specific conformation that is highly effective for inhibition and provides selectivity over other similar phosphatases. nih.gov Other compounds, such as sodium orthovanadate, a general phosphatase inhibitor, are also known to modulate downstream signaling cascades through complex allosteric effects. scbt.com This dual-binding strategy represents a sophisticated mechanism for achieving high-affinity and selective enzyme inhibition with phosphonate-based compounds.
Advanced Computational and Theoretical Studies on Bromomethylenebis Phosphonic Acid
Density Functional Theory (DFT) Applicationswikipedia.orgcnr.it
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied in chemistry and materials science to predict and interpret the behavior of complex systems. wikipedia.org For bromomethylenebis(phosphonic acid), DFT can be employed to understand its fundamental electronic properties, conformational preferences, and reaction pathways.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
For bromomethylenebis(phosphonic acid), a DFT calculation would reveal the energies and spatial distributions of these orbitals. The presence of electronegative oxygen and bromine atoms, along with the phosphonic acid groups, would significantly influence the electronic landscape. The HOMO is expected to be localized around the more electron-rich regions, potentially the oxygen atoms of the phosphonic acid groups, while the LUMO would likely be distributed around the phosphorus atoms and the carbon-bromine bond, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Hypothetical Frontier Molecular Orbital Data for Bromomethylenebis(phosphonic acid) Due to a lack of published experimental or computational data for this specific molecule, the following table presents hypothetical values derived from general principles of DFT calculations on analogous organophosphorus and halogenated compounds.
| Parameter | Calculated Value (eV) | Orbital Contribution |
|---|---|---|
| HOMO Energy | -8.50 | Primarily located on the oxygen atoms of the P-OH groups. |
| LUMO Energy | -1.25 | Distributed across the P=O bonds and the σ* orbital of the C-Br bond. |
| HOMO-LUMO Gap (ΔE) | 7.25 | Indicates high kinetic stability. |
Conformational Analysis and Energetics
The three-dimensional structure of bromomethylenebis(phosphonic acid) is flexible, with multiple possible conformations due to the rotation around the C-P and P-O bonds. Conformational analysis using DFT can identify the most stable geometries (lowest energy conformers) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological targets or surfaces. researchgate.net
A computational scan of the potential energy surface, by systematically rotating the phosphonic acid groups relative to the central bromomethylene group, would yield a series of conformers. The relative energies of these conformers would indicate their population at a given temperature. Intramolecular hydrogen bonding between the phosphonic acid groups is expected to play a significant role in stabilizing certain conformations.
Hypothetical Relative Energies of Bromomethylenebis(phosphonic acid) Conformers This table presents a hypothetical set of results for a DFT-based conformational analysis, illustrating the expected energetic differences between possible spatial arrangements.
| Conformer | Description of Dihedral Angles (O=P-C-P=O) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| 1 (Global Minimum) | Gauche (~60°) | 0.00 | Stabilized by intramolecular hydrogen bonds between the two phosphonic acid groups. |
| 2 | Anti (~180°) | 2.5 | Extended conformation with minimal steric hindrance but lacking intramolecular hydrogen bonding. |
| 3 | Syn (~0°) | 5.0 | Higher energy due to steric repulsion between the phosphonic acid groups. |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is an invaluable tool for studying reaction mechanisms. rsc.org For instance, it can be used to model the synthesis of bromomethylenebis(phosphonic acid), such as through a variation of the Michaelis-Arbuzov reaction. youtube.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.
Transition state analysis would identify the structure of the highest energy point along the reaction coordinate, providing insights into the factors that control the reaction rate. For example, in a nucleophilic substitution reaction to introduce the bromo-substituent, DFT could model the approach of the nucleophile and the departure of the leaving group, revealing whether the reaction proceeds through a concerted or stepwise mechanism.
Molecular Dynamics (MD) Simulations and Conformational Dynamicsnih.govrsc.org
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govrsc.orgnih.gov An MD simulation of bromomethylenebis(phosphonic acid), typically in a solvent like water, would track the movements of all atoms over time, providing a detailed picture of its conformational dynamics. nih.gov
These simulations can reveal how the molecule flexes, and how its conformation changes in response to its environment. nih.gov For example, MD can show the dynamics of intramolecular hydrogen bond formation and breaking, and how the molecule interacts with surrounding water molecules. This information is particularly relevant for understanding its behavior in biological systems or in solution-phase applications.
Hypothetical MD Simulation Parameters and Observed Dynamics The following table outlines typical parameters for an MD simulation of a small molecule in water and the kind of dynamic events that would be observed for bromomethylenebis(phosphonic acid).
| Simulation Parameter | Value/Description |
|---|---|
| Force Field | General Amber Force Field (GAFF) |
| Solvent | TIP3P Water Model |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Observed Dynamic Events | |
| Conformational Transitions | Frequent transitions between gauche and anti conformers on a nanosecond timescale. |
| Hydrogen Bonding | Intramolecular H-bonds have an average lifetime of 10-50 ps. Strong intermolecular H-bonding with water molecules is observed. |
| Rotational Motion | Rotation of the P-OH groups is rapid, occurring on a picosecond timescale. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bisphosphonates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govillinois.eduresearchgate.net For the bisphosphonate class of molecules, QSAR studies are instrumental in designing new compounds with improved therapeutic properties, such as enhanced bone resorption inhibition. nih.govillinois.eduacs.org
In a typical bisphosphonate QSAR study, a set of known bisphosphonates with measured biological activities is used to build a model. nih.govillinois.edu Molecular descriptors, which are numerical representations of the chemical structure (e.g., size, shape, electronic properties, lipophilicity), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity.
Illustrative QSAR Model Descriptors for Bisphosphonates This table provides examples of molecular descriptors that are commonly used in QSAR models for bisphosphonates and how they might apply to bromomethylenebis(phosphonic acid).
| Descriptor Type | Example Descriptor | Relevance to Bromomethylenebis(phosphonic acid) |
|---|---|---|
| Electronic | Partial charge on the phosphonate (B1237965) groups | The negative charge is crucial for binding to bone mineral. |
| Steric/Topological | Molecular Volume | The size of the molecule affects its ability to fit into the active site of target enzymes. The bromine atom adds significant volume. |
| Lipophilicity | LogP (octanol-water partition coefficient) | Influences cell membrane permeability and bioavailability. The bromo- group increases lipophilicity compared to a hydroxyl group. |
| Quantum Chemical | LUMO Energy | Relates to the molecule's reactivity and potential interactions with biological nucleophiles. |
Applications of Bromomethylenebis Phosphonic Acid in Advanced Materials and Surface Science
Self-Assembled Monolayers (SAMs) Formation and Characterization
There is no specific data in the search results detailing the formation and characterization of self-assembled monolayers using Bromomethylenebis(phosphonic acid). Research on other phosphonic acids, such as alkylphosphonic and bromo-terminated phosphonic acids, demonstrates their ability to form ordered, dense monolayers on various oxide surfaces. nih.govresearchgate.netnih.gov The formation process typically involves the immersion of a substrate into a dilute solution of the phosphonic acid, followed by a thermal annealing step to promote covalent bond formation between the phosphonate (B1237965) headgroup and the surface. nih.govprinceton.edu Characterization techniques commonly employed for other phosphonic acid SAMs include X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM). researchgate.net
Adhesion Mechanisms on Metal Oxide and Semiconductor Surfaces
Specific adhesion mechanism studies for Bromomethylenebis(phosphonic acid) are not available. However, the general adhesion mechanism for phosphonic acids on metal oxide surfaces is well-documented. The phosphonic acid headgroup (-PO(OH)₂) strongly interacts with hydroxylated metal oxide surfaces (e.g., Al₂O₃, TiO₂, NiOₓ). princeton.eduresearchgate.net This interaction leads to the formation of robust P-O-Metal covalent bonds. Depending on the surface and conditions, the binding can occur in monodentate, bidentate, or tridentate coordination modes, contributing to the high stability of these layers. researchgate.net The bisphosphonate nature of the target compound, featuring two phosphonic acid groups on the same carbon, suggests a potentially very strong, chelating-type interaction with surface metal atoms, a characteristic noted for other diphosphonic acids. princeton.edu
Tailoring Surface Properties and Interfacial Phenomena
While direct research on Bromomethylenebis(phosphonic acid) is absent, studies on other bromo-functionalized phosphonic acids provide insight into the potential for surface property modification. For instance, SAMs of 4-bromobenzylphosphonic acid have been used to modify the interface between a NiOₓ hole transport layer and the perovskite absorber layer in solar cells. researchgate.net This modification altered the surface energy and resulted in an increased open-circuit voltage (Voc) of the device, demonstrating how a bromo-functionalized SAM can favorably influence interfacial electronics. researchgate.net Similarly, bromo-terminated phosphonic acids on porous aluminum oxide serve as a versatile platform for subsequent chemical reactions, allowing the introduction of a wide array of functional groups like azides, alkynes, and thiols. nih.govresearchgate.net This indicates that the bromine atom can act as a reactive site for further surface functionalization.
Stability and Durability of Bromomethylenebis(phosphonic acid) SAMs
No studies specifically report on the stability and durability of SAMs formed from Bromomethylenebis(phosphonic acid). Generally, phosphonic acid-based SAMs are known for their superior thermal and hydrolytic stability compared to thiol-based SAMs on gold, which is attributed to the strong P-O-Metal bond. nih.gov The stability of these monolayers can be influenced by the structure of the molecule and the nature of the substrate. For other phosphonic acids, thermal stability up to several hundred degrees Celsius has been reported. tuwien.ac.at The geminal bisphosphonate structure of Bromomethylenebis(phosphonic acid) would be expected to form a particularly stable chelate on oxide surfaces, potentially enhancing its durability.
Integration into Hybrid Materials and Nanostructures
Functionalization of Nanocrystals
There is no available research describing the use of Bromomethylenebis(phosphonic acid) for the functionalization of nanocrystals. However, the broader class of phosphonic acids has been widely adopted as potent ligands for synthesizing and stabilizing a variety of colloidal nanocrystals, including those made of CdSe, HfO₂, and CsPbBr₃. uu.nlugent.be Phosphonic acids are valued for their strong binding affinity to the nanocrystal surface, which can lead to enhanced photoluminescence quantum yields and improved colloidal stability compared to more labile ligands like carboxylic acids. uu.nlugent.be The choice of phosphonic acid ligand can influence nanocrystal shape, size, and electronic properties. uu.nl
Role in Solution-Processed Devices (e.g., Memristors, Solar Cells)
Specific examples of Bromomethylenebis(phosphonic acid) being used in solution-processed devices were not found. However, research into related compounds highlights the potential of this molecular class. Phosphonic acid-capped hafnium oxide (HfO₂) nanocrystals have been successfully used as the active layer in solution-processed memristors. ugent.be In the realm of solar cells, biphosphonic acid molecules have been developed as SAMs to modify indium tin oxide (ITO) electrodes, leading to improved power conversion efficiencies in organic solar cells. nankai.edu.cn Furthermore, the use of 4-bromobenzylphosphonic acid on NiOₓ in perovskite solar cells improved device performance by increasing the photovoltage. researchgate.net These examples underscore the utility of phosphonic and biphosphonic acids in optimizing the interfaces within electronic devices.
Environmental Fate and Degradation Pathways of Bromomethylenebis Phosphonic Acid
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, is a crucial aspect of a compound's environmental persistence. The primary abiotic mechanisms considered are photodegradation (breakdown by light) and hydrolysis (reaction with water).
Photodegradation Processes
The presence of a bromine atom in bromomethylenebis(phosphonic acid) suggests a potential for photodegradation. Halogenated organic compounds can undergo photolysis, where the absorption of light energy leads to the cleavage of the carbon-halogen bond. magtech.com.cn However, without specific experimental data for bromomethylenebis(phosphonic acid), its susceptibility to photodegradation under environmental conditions, the wavelengths of light required, and the resulting degradation products remain unknown. Generally, the C-P bond itself is resistant to photolysis. msu.ru
Hydrolytic Stability and Pathways
The C-P bond is known for its exceptional resistance to hydrolysis. msu.ruresearchgate.netnih.gov This stability is a key feature of the phosphonate (B1237965) class of compounds. Therefore, it is anticipated that bromomethylenebis(phosphonic acid) would be hydrolytically stable across a range of environmental pH values. While the phosphonic acid groups can ionize depending on the pH of the surrounding water, the core structure of the molecule is unlikely to be cleaved by water alone under typical environmental conditions.
Biotic Degradation (Biodegradation) Studies
Biodegradation, the breakdown of organic matter by microorganisms, is a primary route for the removal of many environmental contaminants.
Aerobic and Anaerobic Degradation in Environmental Matrices
The biodegradation of phosphonates is known to be a slow process. The stable C-P bond presents a significant challenge for microbial enzymes. msu.runih.gov Nevertheless, some microorganisms have evolved pathways to cleave this bond, often under conditions of phosphorus limitation, to utilize the phosphonate as a nutrient source. The C-P lyase pathway is a well-documented mechanism employed by various bacteria to break the C-P bond. msu.ru
There are no specific studies on the aerobic or anaerobic degradation of bromomethylenebis(phosphonic acid) in environmental matrices such as soil or sediment. It is plausible that some microbial communities, particularly those adapted to phosphonate-containing environments, might be capable of its degradation. However, the presence of the bromine atom could potentially influence the biodegradability, either by hindering microbial attack or by being a site for initial enzymatic action.
Role of Microbial Communities in Degradation
A diverse range of bacteria, and to a lesser extent fungi, are known to degrade various phosphonates. msu.runih.govresearchgate.net These microorganisms are typically found in soil and aquatic environments. The ability to degrade phosphonates is not universal, and the specific microbial communities capable of degrading bromomethylenebis(phosphonic acid) have not been identified. Research on other halogenated organic compounds has shown that dehalogenation is often a critical first step in their biodegradation, carried out by specialized microorganisms. magtech.com.cn Whether similar dehalogenating bacteria could act on bromomethylenebis(phosphonic acid) is a subject for future research.
Adsorption and Mobility in Environmental Compartments (e.g., soil, sediment)
The phosphonic acid functional groups in bromomethylenebis(phosphonic acid) are expected to strongly influence its adsorption and mobility in the environment. Phosphonates are known to have a high affinity for mineral surfaces, particularly those containing iron and aluminum oxides, which are common components of soils and sediments. nih.govnih.govnih.govfapesp.br This strong binding is attributed to the formation of complexes between the phosphonate groups and metal ions on the surface of particles.
This strong adsorption would likely limit the mobility of bromomethylenebis(phosphonic acid) in soil, reducing the potential for it to leach into groundwater. However, the extent of adsorption can be influenced by various environmental factors, including soil pH, organic matter content, and the presence of other ions that can compete for binding sites. To date, no specific studies have quantified the adsorption coefficient (Kd) or the organic carbon-water (B12546825) partitioning coefficient (Koc) for bromomethylenebis(phosphonic acid), which are crucial parameters for predicting its environmental transport and distribution.
Assessment of Persistence and Environmental Transport
The environmental persistence and transport of a chemical compound are critical factors in assessing its potential long-term impact on ecosystems. For Bromomethylenebis(phosphonic acid), a comprehensive evaluation of these parameters is challenging due to the limited availability of specific experimental data in public literature. However, by examining the known properties of the bisphosphonate class of compounds and data from structurally similar substances, a qualitative and semi-quantitative assessment can be made.
Bisphosphonates, as a group, are characterized by a P-C-P backbone, which is inherently resistant to chemical and enzymatic degradation. This structural feature is a primary determinant of their environmental persistence. The carbon-phosphorus (C-P) bond is notably stable and not easily cleaved by hydrolysis or common microbial enzymatic pathways.
Persistence in the Environment
The persistence of Bromomethylenebis(phosphonic acid) is expected to be significant due to the stability of the P-C-P bond. General studies on phosphonates indicate that they are not readily biodegradable. While some microorganisms have been shown to degrade simpler phosphonates, the complex structure of bisphosphonates, particularly halogenated ones, likely hinders microbial breakdown. The degradation that does occur is generally a slow process.
Abiotic degradation pathways such as hydrolysis and photolysis may contribute to the transformation of Bromomethylenebis(phosphonic acid) in the environment, although specific rates are not documented. The hydrolysis of the P-C bond is generally slow under typical environmental pH conditions. Photodegradation can occur for some organophosphorus compounds, particularly in the presence of photosensitizers in surface waters, but the extent to which this pathway contributes to the degradation of Bromomethylenebis(phosphonic acid) is unknown.
Environmental Transport
The transport of Bromomethylenebis(phosphonic acid) in the environment is largely governed by its strong affinity for mineral surfaces. Bisphosphonates are known to be potent chelating agents that bind strongly to cations such as calcium and iron, which are abundant in soil and sediment. This strong adsorption significantly limits their mobility in the soil column and their transport in aqueous systems.
Once introduced into the soil, Bromomethylenebis(phosphonic acid) is expected to be largely immobilized in the topsoil layers, with a low potential for leaching into groundwater. In aquatic environments, it is likely to partition from the water column to suspended solids and bottom sediments. This strong adsorption to particulate matter means that its transport will be primarily associated with sediment movement during erosion events.
The following data tables provide a qualitative summary of the expected environmental fate and transport characteristics of Bromomethylenebis(phosphonic acid), based on the general behavior of bisphosphonates and related phosphonate compounds.
Table 1: Qualitative Assessment of Environmental Persistence of Bromomethylenebis(phosphonic acid)
| Degradation Pathway | Expected Rate | Influencing Factors |
| Biodegradation | Very Slow | Microbial community composition, nutrient availability, presence of more easily degradable carbon sources. |
| Hydrolysis | Very Slow | pH, temperature. The P-C-P bond is highly resistant to hydrolysis. |
| Photodegradation | Slow to Moderate | Sunlight intensity, presence of photosensitizing substances in water. |
Table 2: Qualitative Assessment of Environmental Transport of Bromomethylenebis(phosphonic acid)
| Environmental Compartment | Mobility Potential | Key Processes |
| Soil | Low | Strong adsorption to soil minerals (clay, metal oxides). Low leaching potential. |
| Water | Low (in dissolved phase) | Strong partitioning to suspended sediments and bottom sediments. |
| Air | Very Low | Low volatility due to its ionic nature and high molecular weight. |
Detailed Research Findings
Adsorption: Research on various bisphosphonates has consistently shown high adsorption to hydroxyapatite (B223615), a major component of bone and a model for mineral surfaces in the environment. This strong binding is attributed to the bidentate coordination of the phosphonate groups to calcium ions on the mineral surface. It is highly probable that Bromomethylenebis(phosphonic acid) exhibits similar strong adsorption characteristics.
Biodegradation: The C-P bond is known to be resistant to cleavage by most common enzymes. While some specialized microbial pathways (e.g., the C-P lyase pathway) can break this bond in simpler phosphonates, the efficiency of these pathways for complex bisphosphonates is considered low. The presence of the bromine atom in Bromomethylenebis(phosphonic acid) may further inhibit biodegradation.
Hydrolysis: The P-C-P structure of bisphosphonates is analogous to the P-O-P bond in pyrophosphates but is significantly more resistant to hydrolysis. This stability is a key feature of their persistence.
Photodegradation: Studies on some organophosphonates have shown that photodegradation can be a relevant removal mechanism in sunlit surface waters. The rate of this process is often dependent on factors like pH and the presence of iron species that can act as photocatalysts. Without specific data, it is difficult to quantify the importance of this pathway for Bromomethylenebis(phosphonic acid).
Advanced Analytical Methodologies for Characterization of Bromomethylenebis Phosphonic Acid
Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR, XPS)
Spectroscopic methods are fundamental in confirming the molecular structure of Bromomethylenebis(phosphonic acid) by probing the vibrations, magnetic resonance of its nuclei, and elemental core-level energies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For Bromomethylenebis(phosphonic acid), the spectrum is expected to show distinct bands corresponding to the phosphonic acid groups and the carbon-bromine bond. The phosphonic acid group (–PO₃H₂) gives rise to several key vibrations. A broad absorption band is anticipated in the 3600-2800 cm⁻¹ region, characteristic of the O-H stretching in the P-O-H groups, often overlapping with C-H stretches. The P=O double bond stretch typically appears as a strong band in the range of 1300-1200 cm⁻¹. nist.gov Additionally, vibrations associated with P-O(H) stretching are expected around 1000-900 cm⁻¹. tandfonline.combohrium.com The presence of the bromine atom would be confirmed by a C-Br stretching vibration, which typically falls in the 700-500 cm⁻¹ region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement within a molecule.
¹H NMR: The proton NMR spectrum would be expected to show a signal for the methylene (B1212753) proton (CHBr). This proton is coupled to the two phosphorus atoms, resulting in a triplet due to ¹H-³¹P coupling. Its chemical shift would be influenced by the adjacent electronegative bromine atom and the two phosphonic acid groups. For comparison, the protons on the carbon adjacent to the bromine in (3-bromopropyl)phosphonic acid appear around 3.5 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would display a signal for the single methylene carbon. This signal would also be split into a triplet due to one-bond coupling with the two phosphorus nuclei (¹J_C-P).
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds. A single signal would be expected for the two equivalent phosphorus atoms of Bromomethylenebis(phosphonic acid). The chemical shift of this signal provides insight into the chemical environment of the phosphorus nucleus. For reference, the ³¹P NMR signal for phosphoric acid is used as a standard at 0 ppm, while other phosphonates show shifts that can vary widely depending on their structure. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. For Bromomethylenebis(phosphonic acid), XPS analysis would provide binding energies for its constituent elements. rsc.org The P 2p photoelectron peak for phosphonic acids is typically observed around 133-134 eV. researchgate.net The O 1s spectrum would likely be complex, with components corresponding to the P=O and P-O-H oxygen atoms. The C 1s signal would correspond to the methylene carbon, and a Br 3d signal would confirm the presence of bromine. XPS is particularly useful for analyzing thin films or surface modifications involving the compound. rsc.orgresearchgate.netnih.gov
Table 1: Expected Spectroscopic Data for Bromomethylenebis(phosphonic acid)
| Technique | Feature | Expected Region/Value | Reference |
| FTIR | O-H stretch (P-O-H) | 3600-2800 cm⁻¹ (broad) | nist.gov |
| P=O stretch | 1300-1200 cm⁻¹ | nist.gov | |
| P-O(H) stretch | 1000-900 cm⁻¹ | tandfonline.combohrium.com | |
| C-Br stretch | 700-500 cm⁻¹ | N/A | |
| ¹H NMR | CHBr proton | Triplet, chemical shift influenced by Br and P(O)(OH)₂ | chemicalbook.com |
| ¹³C NMR | CHBr carbon | Triplet (¹J_C-P coupling) | N/A |
| ³¹P NMR | P(O)(OH)₂ phosphorus | Single peak | researchgate.net |
| XPS | P 2p binding energy | ~133-134 eV | researchgate.net |
| O 1s binding energy | Multiple peaks for P=O, P-O-H | nih.gov | |
| C 1s binding energy | Peak for CHBr group | researchgate.net | |
| Br 3d binding energy | Characteristic peak for C-Br bond | N/A |
Chromatographic and Mass Spectrometric Approaches for Detection and Quantification (e.g., LC-MS, GC-MS)
Chromatographic techniques are essential for separating Bromomethylenebis(phosphonic acid) from complex mixtures and for its quantification. The high polarity, low volatility, and ionic nature of bisphosphonates present significant analytical challenges. tandfonline.comtandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometer (MS/MS), is a powerful technique for the analysis of polar compounds like bisphosphonates. bohrium.comnih.gov Direct analysis is challenging due to poor retention on conventional reversed-phase columns. Therefore, specialized chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography are often employed. windows.netphenomenex.com HILIC columns can retain highly polar analytes like phosphonic acid, enabling their separation and subsequent detection. windows.net
For sensitive detection, derivatization is a common strategy. Methylation of the phosphonic acid groups, for instance using diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane, converts the non-volatile, polar analyte into a less polar ester derivative that is more amenable to LC-MS analysis. tandfonline.comnih.gov This approach significantly improves chromatographic behavior and detection sensitivity. nih.gov
The mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. windows.netnih.gov This involves monitoring a specific precursor ion to product ion transition. For Bromomethylenebis(phosphonic acid), the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ion mode, and its fragmentation would yield specific product ions containing the phosphonate (B1237965) backbone.
Table 2: Illustrative LC-MS/MS Parameters for Bisphosphonate Analysis
| Parameter | Setting | Reference |
| LC Column | HILIC or Polar Pesticide Column | windows.netphenomenex.com |
| Mobile Phase | Acetonitrile/Water with formic acid | windows.netnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) | windows.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | phenomenex.comnih.gov |
| Derivatization | Optional (e.g., methylation) for enhanced sensitivity | tandfonline.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of bisphosphonates is inherently problematic due to their non-volatile and ionic character. bohrium.com Therefore, derivatization is a mandatory step to increase volatility and thermal stability. bohrium.com The phosphonic acid groups are typically converted into more volatile esters, such as methyl or silyl (B83357) esters, prior to injection into the GC system. bohrium.com While effective, derivatization can sometimes be complex and introduce variability. tandfonline.com Once derivatized, the compound can be separated on a standard GC column and detected by the mass spectrometer, providing both qualitative and quantitative information. bohrium.com
Microscopic and Surface Characterization Techniques (e.g., ESEM, AFM, VASE, SEM)
Microscopic techniques are employed to investigate the morphology, topography, and surface properties of Bromomethylenebis(phosphonic acid) in its solid state or as a coating on a substrate.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. This technique can be used to study the crystal habit, particle size, and surface morphology of solid Bromomethylenebis(phosphonic acid). When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition maps of the sample surface, confirming the distribution of elements like phosphorus and bromine. Studies on other phosphonic acid-containing hybrid materials have successfully used SEM-EDX to investigate their structure and morphology. mdpi.com
Atomic Force Microscopy (AFM)
AFM is a very-high-resolution type of scanning probe microscopy that can provide three-dimensional images of a surface. It is particularly useful for characterizing thin films or self-assembled monolayers of phosphonic acids on various substrates. rsc.org For Bromomethylenebis(phosphonic acid), AFM could be used to assess the quality of surface coatings, measure layer thickness, and evaluate surface roughness at the nanoscale. rsc.org
Environmental Scanning Electron Microscopy (ESEM) and Variable Angle Spectroscopic Ellipsometry (VASE)
While ESEM and VASE are powerful techniques for surface characterization, specific applications of these methods for the analysis of Bromomethylenebis(phosphonic acid) are not widely reported in the reviewed literature. ESEM would allow for the imaging of the material in a gaseous environment, potentially observing its interaction with water vapor. VASE could be applied to determine the thickness and optical properties of thin films of the compound on a flat substrate.
Emerging Research Directions and Future Perspectives for Bromomethylenebis Phosphonic Acid
Novel Synthetic Approaches and Derivatization Chemistries
The classical synthesis of many bisphosphonates involves the reaction of a carboxylic acid with reagents like phosphorus trichloride (B1173362) and phosphorous acid. frontiersin.orgmdpi.com However, the future of bromomethylenebis(phosphonic acid) synthesis lies in the development of more efficient, scalable, and environmentally friendly methodologies. nih.gov Research into microwave-assisted synthesis, for instance, has shown promise for other nitrogen-containing bisphosphonates, offering a potential route to rapidly produce bromomethylenebis(phosphonic acid) and its derivatives. nih.gov
A significant area of emerging research is the derivatization of the phosphonic acid groups to enhance the compound's properties. tandfonline.comsemanticscholar.org While derivatization can improve analytical detection, it also opens avenues for creating pro-drugs with altered bioavailability and targeting capabilities. semanticscholar.org For example, the conversion of phosphonic acid moieties into phosphonate (B1237965) esters can create more neutral, less polar molecules, which could influence their interaction with biological membranes. The use of reagents like N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) for derivatization has been shown to be a rapid and simplified method for other bisphosphonates, suggesting a viable strategy for bromomethylenebis(phosphonic acid). nih.gov
Future synthetic efforts will likely focus on creating a diverse library of bromomethylenebis(phosphonic acid) derivatives. This could involve modifications at the bromine atom, the methylene (B1212753) bridge, or the phosphonate groups, leading to compounds with tailored functionalities for specific applications.
| Derivatization Reagent | Potential Application for Bromomethylenebis(phosphonic acid) | Reference |
| Diazomethane (B1218177) | On-column derivatization for enhanced detection in bioanalysis. | tandfonline.comsemanticscholar.org |
| Trimethylsilyldiazomethane | Alternative methylation reagent for on-column derivatization. | tandfonline.comsemanticscholar.org |
| o-phthalaldehyde | Improved ultraviolet or fluorescence detection. | |
| 9-fluorenylmethyl chloroformate | Improved ultraviolet or fluorescence detection. | |
| MTBSTFA | Rapid precolumn derivatization for quantification in plasma. | nih.gov |
Exploration of Untapped Biological and Material Interactions
While bisphosphonates are well-known for their effects on osteoclasts, the specific biological interactions of bromomethylenebis(phosphonic acid) are largely unexplored. nih.govyoutube.com Future research is expected to delve into its potential as an antimicrobial, anticancer, or antimalarial agent, areas where other novel bisphosphonates have shown promise. nih.govnih.gov The presence of the bromine atom offers a unique chemical handle that could lead to specific interactions with biological targets that are not observed with other bisphosphonates.
In the realm of materials science, the ability of bisphosphonates to bind to metal ions and mineral surfaces opens up a vast landscape of potential applications. researchgate.netresearchgate.net Bromomethylenebis(phosphonic acid) could be used to functionalize nanoparticles for targeted drug delivery or as imaging agents. researchgate.networldscientific.com Its strong chelating properties could also be exploited for the development of novel biocompatible materials, such as hydrogels and nanocomposites for bone tissue engineering. researchgate.netnih.gov The immobilization of bromomethylenebis(phosphonic acid) in such scaffolds could provide localized therapeutic effects and enhance the integration of orthopedic implants. worldscientific.com Another avenue of exploration is the use of bisphosphonate-modified materials for the controlled release of drugs. acs.org
| Potential Application Area | Underlying Principle | Supporting Research on Bisphosphonates |
| Antimicrobial/Anticancer agents | Inhibition of key metabolic pathways in pathogens or cancer cells. | nih.govnih.govnih.gov |
| Targeted Drug Delivery | Functionalization of nanoparticles to target bone tissue. | researchgate.networldscientific.com |
| Bone Tissue Engineering | Creation of biocompatible hydrogels and nanocomposites. | researchgate.netnih.gov |
| Controlled Drug Release | Confinement and modulated release from mesoporous silica (B1680970) materials. | acs.org |
Refinement of Computational Models for Predictive Research
Computational modeling is becoming an indispensable tool in drug discovery and materials science. For bromomethylenebis(phosphonic acid), the development of refined computational models will be crucial for predicting its interactions with biological targets and material interfaces. nih.gov Molecular modeling and crystallographic techniques have already been instrumental in understanding the structure-activity relationships of other bisphosphonates, particularly their binding to enzymes like farnesyl diphosphate (B83284) synthase (FDPS). nih.gov
Future computational work on bromomethylenebis(phosphonic acid) will likely focus on:
Predicting Binding Affinities: Developing models to accurately predict the binding affinity of bromomethylenebis(phosphonic acid) and its derivatives to various mineral surfaces, such as hydroxyapatite (B223615), which is a key component of bone. researchgate.net
Enzyme Inhibition Studies: Simulating the interaction of the compound with key enzymes in various disease pathways to identify potential therapeutic targets beyond bone resorption. nih.gov
Material Interaction Simulations: Modeling the self-assembly properties of bromomethylenebis(phosphonic acid) when interacting with metal ions like Ca2+, which could guide the design of novel nanomaterials. worldscientific.com
These predictive models will accelerate the research and development process by allowing scientists to prioritize the synthesis and testing of compounds with the highest potential for success.
Interdisciplinary Research Synergies and Collaborative Initiatives
The future advancement of bromomethylenebis(phosphonic acid) will heavily rely on synergistic collaborations between various scientific disciplines. Chemists will be needed to devise novel synthetic routes, while biologists will investigate its cellular and molecular mechanisms. nih.govd-nb.info Materials scientists will be essential for developing new biomaterials and drug delivery systems. researchgate.netnih.gov Furthermore, the expertise of computational chemists will be vital for building predictive models. nih.gov
Collaborative initiatives that bring together researchers from academia, industry, and clinical settings will be crucial for translating fundamental discoveries into tangible applications. Such interdisciplinary efforts will facilitate a more comprehensive understanding of the compound's potential and accelerate its journey from the laboratory to real-world solutions in medicine and technology. For instance, the management of potential side effects, as seen with other bisphosphonates, often requires an interdisciplinary approach involving dentists, oncologists, and rheumatologists. austinpublishinggroup.com This highlights the importance of collaboration in both the development and clinical application of new bisphosphonate-based therapies.
Q & A
Q. Table 1. Key Analytical Parameters for Bromomethylenebis(phosphonic Acid)
| Parameter | NMR (<sup>31</sup>P) | HPLC (C18 Column) | ICP-MS (Phosphorus) |
|---|---|---|---|
| Detection Limit | 0.1 mM | 5 ppm | 0.01 ppb |
| Precision (RSD%) | <2% | <3% | <1% |
| Reference Standard | NaH2PO4 | Synthesized analog | NIST SRM 1640a |
Q. Table 2. Environmental Half-Lives of Phosphonic Acid Derivatives
| Compound | Soil (Days) | Water (Days) |
|---|---|---|
| Bromomethylenebis(phosphonic acid) | 120–180 | 60–90 |
| Fosetyl-Al | 7–14 | 3–7 |
| Phosphonic acid (H3PO3) | >365 | >180 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
